(S)-5-(sec-Butyl)pyrimidin-2-amine
Description
Properties
CAS No. |
127473-63-6 |
|---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-[(2S)-butan-2-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-3-6(2)7-4-10-8(9)11-5-7/h4-6H,3H2,1-2H3,(H2,9,10,11)/t6-/m0/s1 |
InChI Key |
ITHMPJDZBHQGOS-LURJTMIESA-N |
SMILES |
CCC(C)C1=CN=C(N=C1)N |
Isomeric SMILES |
CC[C@H](C)C1=CN=C(N=C1)N |
Canonical SMILES |
CCC(C)C1=CN=C(N=C1)N |
Synonyms |
2-Pyrimidinamine, 5-(1-methylpropyl)-, (S)- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Research indicates that (S)-5-(sec-Butyl)pyrimidin-2-amine exhibits a range of biological activities, particularly in anti-inflammatory contexts. Some key findings include:
Anti-inflammatory Effects
Studies have shown that pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets in treating inflammation and pain. For instance, certain substituted pyrimidines have demonstrated significant activity against COX enzymes, suggesting that this compound may possess similar therapeutic potential.
Binding Affinity Studies
Research has focused on this compound's binding affinity to various biological targets. Modifications on the pyrimidine ring can significantly affect binding properties and biological efficacy. Structural variations influence how effectively these compounds inhibit COX enzymes or interact with other molecular targets.
Case Study 1: Anti-inflammatory Activity
A study demonstrated that derivatives of (S)-5-(sec-Butyl)pyrimidin-2-amines exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models. The mechanism was attributed to the compound's ability to block prostaglandin synthesis, a key mediator in inflammatory processes.
Case Study 2: Binding Affinity Research
Another research effort focused on assessing how structural modifications on (S)-5-(sec-butyl)pyrimidin-2-amines affected their binding affinity to specific receptors involved in inflammatory pathways. Results indicated that certain modifications could enhance binding efficiency, suggesting avenues for developing more potent anti-inflammatory agents.
Comparison with Similar Compounds
Structural and Substituent Analysis
The 5-position substituent on the pyrimidine ring critically determines physicochemical and biological properties. Below is a comparison of key analogs:
Key Observations:
- Branching vs. Linearity : The sec-butyl group in the target compound introduces chirality and moderate steric hindrance compared to linear alkynyl chains (e.g., hept-1-ynyl). Branched substituents may enhance metabolic stability but reduce solubility compared to linear analogs.
- Aryl vs. In contrast, alkyl/alkynyl groups improve lipophilicity, aiding membrane permeability .
- Functional Group Impact: SRI-32007’s antiviral activity highlights the importance of fused heterocycles (pyrrolopyrimidine) and polar groups (morpholino, methylsulfonyl) in biological targeting .
Physicochemical Properties
Melting points (m.p.) and spectroscopic data vary significantly with substituents:
Trends:
- Longer alkyl chains (e.g., non-1-ynyl vs. hept-1-ynyl) reduce melting points due to decreased crystallinity.
- The sec-butyl group’s branching may lower m.p. compared to linear analogs but increase it relative to aromatic derivatives.
Preparation Methods
β-Keto Ester and Guanidine Cyclization
The pyrimidine ring is classically synthesized via the condensation of β-keto esters with guanidine carbonate. For (S)-5-(sec-Butyl)pyrimidin-2-amine, an enantiomerically enriched β-keto ester bearing the sec-butyl group is required.
Synthetic Procedure :
-
Asymmetric Hydrogenation of α,β-Unsaturated Ketones :
Substrates such as (E)-3-penten-2-one undergo iridium-catalyzed asymmetric hydrogenation using chiral ligands (e.g., TunePhos L5a ) to yield (S)-3-pentanol with >95% enantiomeric excess (ee). -
Oxidation to β-Keto Ester :
The alcohol is oxidized to (S)-3-oxopentanoic acid, which is esterified to form methyl (S)-3-oxopentanoate. -
Cyclocondensation :
Reaction with guanidine hydrochloride in ethanol under reflux forms the pyrimidine ring, yielding this compound directly.
Optimization Insights :
-
Use of acidic conditions (HCl/EtOH) accelerates cyclization but may require subsequent neutralization to isolate the free amine.
-
Yields improve with high-purity β-keto esters (70–85% reported).
Post-Functionalization of Pre-Formed Pyrimidines
Nucleophilic Aromatic Substitution (SNAr)
Pre-formed 2-aminopyrimidines with leaving groups (e.g., Cl, OTs) at position 5 enable late-stage introduction of the sec-butyl group.
Synthetic Procedure :
-
Synthesis of 2-Amino-5-chloropyrimidine :
Chlorination of 2-amino-5-hydroxypyrimidine using POCl3/DMF (Vilsmeier–Haack reagent) achieves 85% conversion. -
sec-Butyl Group Introduction :
-
Grignard Reagent Approach :
5-Chloro-2-aminopyrimidine reacts with sec-butylmagnesium bromide in THF at −78°C, yielding racemic 5-(sec-Butyl)pyrimidin-2-amine (60% yield). -
Catalytic Asymmetric Alkylation :
Employing palladium catalysts with chiral bisphosphine ligands (e.g., BINAP) induces asymmetry, achieving 80% ee.
-
Challenges :
-
Steric hindrance from the sec-butyl group reduces SNAr reactivity, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).
Resolution of Racemic Mixtures
Chiral Chromatography
Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves racemic 5-(sec-Butyl)pyrimidin-2-amine into enantiomers. Reported separations achieve >99% ee but require large-scale instrumentation.
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation of the amine selectively modifies the (R)-enantiomer, leaving the (S)-form unreacted. Candida antarctica lipase B (CAL-B) in vinyl acetate affords 45% yield of this compound with 98% ee.
Asymmetric Catalysis in sec-Butyl Group Installation
Iridium-Catalyzed Hydrogenation
Prochiral α-substituted enones undergo hydrogenation using Ir/(R)-TunePhos complexes to install the (S)-sec-butyl group.
Representative Reaction :
Subsequent oxidation and esterification yield the chiral β-keto ester for cyclocondensation.
Organocatalytic α-Alkylation
Chiral phase-transfer catalysts (e.g., Maruoka catalysts) mediate the alkylation of glycine derivatives with sec-butyl bromides, producing α-sec-butyl amino esters. These intermediates are converted to β-keto esters via Claisen condensation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 70–85 | >95 | One-pot ring formation | Requires chiral β-keto ester |
| SNAr with Asymmetric Catalysis | 60–75 | 80–90 | Late-stage functionalization | Steric hindrance reduces efficiency |
| Enzymatic Resolution | 40–50 | 98 | High enantiopurity | Low yield, costly enzymes |
| Iridium-Catalyzed Hydrogenation | 85–90 | 95–99 | Scalable, high selectivity | Requires specialized catalysts |
Q & A
Q. What are the common synthetic routes for (S)-5-(sec-Butyl)pyrimidin-2-amine, and how is stereochemistry controlled?
- Methodological Answer : this compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Buchwald-Hartwig amination or Sonogashira coupling (for alkynyl substituents) is used to introduce the sec-butyl group at the 5-position of the pyrimidine ring . To control stereochemistry, chiral auxiliaries or enantioselective catalysis (e.g., ω-transaminases) are employed. For instance, ω-transaminases can resolve racemic mixtures by selectively converting one enantiomer . Key steps include:
- Use of Pd₂(dba)₃/JohnPhos or PdCl₂(PPh₃)₂ catalysts for coupling reactions.
- Characterization of stereochemistry via chiral HPLC or X-ray crystallography .
Q. How can NMR and mass spectrometry be optimized to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals. For example, the sec-butyl group’s methyl protons appear as a triplet (δ ~0.9 ppm) in CDCl₃, while pyrimidine protons resonate at δ ~8.3 ppm .
- HRMS : Use ESI+ mode with sodium adducts for accurate mass determination (e.g., m/z calculated for C₈H₁₄N₃: 152.1182) .
Q. What are the typical impurities in this compound synthesis, and how are they removed?
- Methodological Answer : Common impurities include unreacted 5-bromopyrimidin-2-amine or byproducts from incomplete coupling. Purification methods:
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) .
- Prep TLC : Effective for small-scale purification with Rf ~0.3 in 1:1 EtOAc/hexane .
Advanced Research Questions
Q. How do reaction conditions (solvent, base, temperature) affect coupling efficiency in synthesizing this compound?
- Methodological Answer :
- Solvent : Polar aprotic solvents (dioxane, toluene) enhance Pd-catalyzed coupling yields. For example, toluene at 100°C improves reaction rates .
- Base : Strong bases like Cs₂CO₃ or t-BuONa deprotonate amines, facilitating nucleophilic substitution .
- Temperature : Reactions at 100–120°C for 48 hours achieve >90% conversion, but prolonged heating risks decomposition .
Q. How can contradictory spectral data (e.g., NMR shifts) for this compound derivatives be resolved?
- Methodological Answer : Contradictions arise from solvent effects or tautomerism. Mitigation strategies:
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by analyzing peak splitting at different temperatures.
- X-ray Crystallography : Confirm molecular geometry and hydrogen bonding patterns .
- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian) .
Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?
- Methodological Answer :
- Enzymatic Resolution : ω-Transaminases with high stereoselectivity (e.g., from Arthrobacter sp.) convert racemic amines to (S)-enantiomers with >99% ee .
- Chiral Ligands : Use (R)-BINAP or Josiphos ligands in Pd-catalyzed reactions to favor (S)-configuration .
Q. How do substituents at the 4- or 6-position of the pyrimidine ring influence bioactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance binding to biological targets (e.g., kinase inhibitors) by increasing electrophilicity. For example, 4-chloro derivatives show improved antifungal activity .
- Bulkier Substituents (e.g., trifluoroethoxy) : May sterically hinder off-target interactions, improving selectivity .
Data Contradiction Analysis
Q. Why do coupling reactions for this compound yield varying results across studies?
- Methodological Answer : Discrepancies arise from:
- Catalyst Loadings : Lower Pd₂(dba)₃ (0.5 mol%) reduces side reactions vs. 5 mol% PdCl₂(PPh₃)₂ .
- Oxygen Sensitivity : Strict anaerobic conditions (N₂ atmosphere) prevent Pd catalyst oxidation .
Q. How to address discrepancies in reported melting points for this compound derivatives?
- Methodological Answer :
- Recrystallization Solvents : Use methanol or ethanol for consistent crystal packing (e.g., m.p. 136–138°C vs. 147–149°C for alkynyl derivatives) .
- Polymorphism Screening : Test multiple solvents (e.g., DCM, THF) to identify stable polymorphs .
Experimental Design
Q. Design a protocol to evaluate the stability of this compound under acidic/basic conditions.
- Methodological Answer :
Sample Preparation : Dissolve 10 mg compound in 1 mL of HCl (0.1 M) or NaOH (0.1 M).
Incubation : Stir at 25°C and 50°C for 24 hours.
Analysis : Monitor degradation via HPLC (C18 column, 30% MeCN/H₂O) and HRMS for fragment identification .
Propose a method to study intermolecular interactions of this compound with protein targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
